3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 439107-41-2) is a substituted isoquinolinecarbonitrile derivative featuring a 3-methylbenzylsulfanyl group at position 3 and a 3-methylphenyl substituent at position 1. Its structural framework allows for diverse chemical modifications, making it a focal point for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2S/c1-17-7-5-9-19(13-17)16-28-25-23(15-26)21-11-3-4-12-22(21)24(27-25)20-10-6-8-18(2)14-20/h5-10,13-14H,3-4,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQQPREKQFEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC(=C4)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 439107-41-2) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C25H24N2S
- Molecular Weight : 384.54 g/mol
- Boiling Point : Approximately 561 °C
- Density : 1.20 g/cm³
The compound's biological activity is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and guanine nucleotide exchange factors (GEFs). Similar compounds have been shown to modulate signaling pathways related to cyclic AMP (cAMP), which plays a critical role in numerous physiological processes.
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Tetrahydroisoquinolines have been explored for their neuroprotective capabilities in models of neurodegenerative diseases.
1. Antioxidant Properties
A study evaluating the antioxidant capacity of tetrahydroisoquinoline derivatives found that these compounds could significantly reduce oxidative stress markers in vitro. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Activity
Research published in Pharmacology Reports demonstrated that tetrahydroisoquinoline analogs inhibited the expression of inflammatory mediators in macrophages. The study highlighted the compound's ability to downregulate NF-kB signaling pathways, leading to decreased production of TNF-alpha and IL-6 .
3. Neuroprotective Effects
In a neuroprotection study, a similar tetrahydroquinoline compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The protective effect was linked to modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Properties
The target compound is compared with structurally related derivatives, focusing on substituent effects, molecular properties, and commercial availability.
Table 1: Comparative Data of Selected Isoquinolinecarbonitrile Derivatives
Note: Asterisked () values are extrapolated from structurally similar compounds due to incomplete data in sources.*
Substituent Effects and Functional Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 3-methyl groups (electron-donating) may enhance lipophilicity and metabolic stability compared to derivatives with electron-withdrawing substituents like chlorine (e.g., 439096-90-9) or fluorine (e.g., 439096-43-2) .
- Fluorinated analogs (e.g., 439107-42-3, 861209-36-1) are often prioritized in drug discovery for improved bioavailability and target binding .
Sulfanyl Chain Modifications :
Commercial and Research Considerations
- Discontinued Products : Derivatives like 439096-90-9 were discontinued, possibly due to synthetic challenges, low demand, or stability issues .
- Pricing and Accessibility : The target compound (439107-41-2) is available for research use, while fluorinated analogs (e.g., 439107-42-3) command higher costs due to complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
